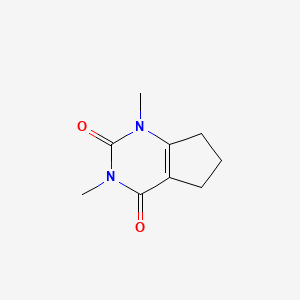

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-

Description

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- is a bicyclic pyrimidine derivative characterized by a fused cyclopentane ring and a pyrimidine-2,4-dione core. The compound features methyl substituents at the 1- and 3-positions of the pyrimidine ring and a partially saturated cyclopentane moiety (6,7-dihydro) . This structure confers rigidity and influences its physicochemical properties, such as solubility and thermal stability. The dimethyl variant likely exhibits enhanced lipophilicity due to methyl groups, which may modulate bioactivity and environmental persistence.

Properties

CAS No. |

49786-32-5 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1,3-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O2/c1-10-7-5-3-4-6(7)8(12)11(2)9(10)13/h3-5H2,1-2H3 |

InChI Key |

BDLFOWSQKJPVEK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CCC2)C(=O)N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-

General Synthetic Approach

The synthesis of this compound typically involves the construction of the pyrimidine ring system followed by cyclization to form the fused cyclopentane ring, with subsequent methylation at the nitrogen atoms. The key steps often include:

- Formation of a pyrimidine dione intermediate.

- Cyclization to form the 6,7-dihydrocyclopenta fused ring.

- Alkylation or methylation at the 1 and 3 nitrogen positions.

Literature and Patent-Based Methods

Cyclization Using α-Haloketones

A notable method described in patent US3594378A involves treating a sodium salt intermediate of the pyrimidine ring with α-chloroketones such as 2-chlorocyclopentanone under reflux conditions. This reaction proceeds by nucleophilic substitution and ring closure to yield thiazolopyrimidine derivatives structurally related to cyclopentapyrimidine compounds. The reaction parameters include:

- Reaction time: 1 to 24 hours.

- Temperature: Room temperature to reflux (boiling point of the solvent).

- Acidification post-reaction to precipitate the product.

- Purification by filtration or extraction.

This method is adaptable by varying the α-chloroketone used, allowing the synthesis of cyclopentapyrimidine derivatives with different ring sizes or substitutions.

Alkylation Using Sodium Hydride and Alkyl Halides

Experimental procedures reported in supporting information from peer-reviewed studies describe the use of sodium hydride (NaH) to deprotonate the pyrimidine dione, followed by reaction with alkyl halides or protected amino acid derivatives to introduce substituents at nitrogen atoms. For example:

- A suspension of the pyrimidine dione in dry N,N-dimethylformamide (DMF) is treated with NaH at room temperature for 2 hours.

- The mixture is cooled to -65 °C before adding the alkylating agent.

- The reaction proceeds to give N-substituted derivatives in moderate to high yields (44% to 87% reported).

- Products are isolated by standard work-up and purification methods such as crystallization from methanol or acidification.

This method allows precise control over substitution patterns and is useful for preparing 1,3-dimethyl derivatives.

Comparative Data Table of Preparation Methods

Mechanistic Insights and Reaction Conditions

- The α-haloketone cyclization proceeds via nucleophilic attack of the pyrimidine nitrogen anion on the electrophilic α-chloroketone, followed by intramolecular ring closure.

- Sodium hydride acts as a strong base to generate the nucleophilic nitrogen species for alkylation.

- Acid catalysis in one-pot syntheses facilitates tautomerization and ring closure through protonation steps, improving reaction rates and yields.

- Temperature control is critical, especially during alkylation steps, to minimize side reactions and decomposition.

Summary of Research Findings

- The compound 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- can be synthesized efficiently by cyclization of pyrimidine intermediates with α-chloroketones under reflux, followed by acidification and purification.

- Alkylation of the pyrimidine dione with methylating agents using sodium hydride in DMF provides a route to the 1,3-dimethyl derivative with yields up to 87%.

- Recent advances in acid-catalyzed one-pot methods for related quinazolin-dione compounds offer scalable and environmentally benign alternatives that may be adapted for this compound.

- Reaction parameters such as temperature, time, and reagent equivalents are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione (Lenacil, CAS 2164-08-1)

- Structure : Cyclohexyl group at the 3-position instead of methyl.

- Properties : Molecular formula C₁₃H₁₈N₂O₂, molecular weight 234.30 g/mol, melting point 316–326°C, density 1.24 g/cm³ .

- Applications : Herbicide used pre-emergence in crops like sugar beets; disrupts photosynthetic electron transport .

- Comparison: The cyclohexyl group increases steric bulk and hydrophobicity compared to the dimethyl variant, enhancing soil adsorption and persistence.

7-Phenyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS 312312-85-9)

4-Thio-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione (CAS 21582-62-7)

- Structure : Sulfur replaces the 4-oxo group.

- Properties : Density 1.42 g/cm³, predicted pKa 6.65 .

- Such derivatives are explored for antioxidant applications, as seen in 7-thio analogs with radical-scavenging activity .

Ring-Expanded Analogues

3,4,6,7,8,9-Hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one Derivatives

- Structure : Seven-membered cycloheptane ring instead of cyclopentane.

- Synthesis : Prepared via Biginelli multicomponent reactions .

- The cyclopentane core in the target compound may favor conformational rigidity critical for interaction with biological targets .

Functionalized Derivatives

7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Derivatives

- Synthesis : Alkylation of 7-thio intermediates with alkyl halides .

- Activity : Demonstrated moderate to high antioxidant activity in DPPH assays, with substituent chain length (e.g., ethyl vs. benzyl) influencing efficacy. For example, 7-(benzylthio) derivatives showed EC₅₀ values comparable to ascorbic acid .

- Comparison : The dimethyl variant lacks sulfur-based redox activity but may exhibit distinct electronic effects due to methyl electron-donating groups.

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4-dione (Base) | C₇H₈N₂O₂ | 152.15 | 328–330 | None | Reference compound |

| 6,7-Dihydro-1,3-dimethyl derivative (Target) | C₉H₁₂N₂O₂ | 180.21* | N/A | 1-,3-methyl | Under investigation |

| Lenacil (3-Cyclohexyl) | C₁₃H₁₈N₂O₂ | 234.30 | 316–326 | 3-cyclohexyl | Herbicide |

| 7-Phenyl derivative | C₁₃H₁₂N₂O₂ | 228.25 | N/A | 7-phenyl | Unreported |

| 4-Thio derivative | C₇H₈N₂OS | 168.22 | N/A | 4-thio | Antioxidant studies |

*Estimated based on base compound.

Q & A

How can researchers optimize the synthesis of 6,7-dihydro-1,3-dimethyl-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives?

Basic Research Question

Synthesis optimization requires precise control of reaction conditions and multi-step protocols. Key steps include:

- Cyclocondensation : Use cyclopentanone derivatives and urea analogs under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine ring .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while ethanol is preferred for recrystallization to improve purity .

- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate cyclization .

- Temperature Control : Maintain 80–100°C for cyclocondensation and room temperature for alkylation/thioether formation to minimize side reactions .

What analytical techniques are critical for structural characterization of this compound?

Basic Research Question

A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring saturation (e.g., dihydro protons at δ 2.5–3.0 ppm) .

- IR Spectroscopy : Confirms carbonyl (1700–1750 cm⁻¹) and thioether (650–700 cm⁻¹) groups .

- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .

- X-ray Crystallography : Resolves fused-ring conformation and hydrogen-bonding networks in crystalline derivatives .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Question

Contradictions in biological assay results (e.g., IC₅₀ variability) require systematic validation:

- Assay Replication : Standardize conditions (pH, temperature, cell lines) to isolate compound-specific effects .

- Molecular Docking : Compare binding modes with target enzymes (e.g., thymidylate synthase) to identify steric or electronic mismatches .

- Dose-Response Curves : Validate activity thresholds using multiple concentrations to rule out assay-specific artifacts .

How do substituent modifications influence antioxidant and enzymatic activity?

Advanced Research Question

Substituent position and electronic properties significantly alter bioactivity:

What are common reaction pathways for functionalizing the pyrimidine core?

Basic Research Question

Functionalization strategies focus on electrophilic substitution and alkylation:

- Thioether Formation : React with thiols (e.g., benzyl mercaptan) in DMF/K₂CO₃ at 60°C to introduce sulfur-based groups .

- N-Alkylation : Use alkyl halides (e.g., methyl iodide) in basic conditions (NaH, THF) to modify the 1- or 3-positions .

- Oxidation/Reduction : Convert thioethers to sulfoxides (H₂O₂) or reduce nitro groups (H₂/Pd-C) for diversified analogs .

How can researchers design analogs with improved target selectivity?

Advanced Research Question

Rational design integrates computational and synthetic approaches:

- Molecular Dynamics Simulations : Predict binding stability with catalytic pockets (e.g., ATP-binding sites) to prioritize substituents .

- Bioisosteric Replacement : Replace thioethers with sulfonamides or ethers to balance hydrophobicity and hydrogen bonding .

- Metabolic Stability Screening : Use microsomal assays to identify labile groups (e.g., ester moieties) requiring stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.